molecular formula C16H9NO2S2 B5847764 3-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one

3-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one

Cat. No.: B5847764
M. Wt: 311.4 g/mol
InChI Key: DTXBVDKKHHMUFH-UHFFFAOYSA-N
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Description

3-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a heterocyclic compound that combines the structural features of thiophene, thiazole, and chromenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves the condensation of appropriate precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives.

Mechanism of Action

The mechanism of action of 3-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . Additionally, it may inhibit specific enzymes or receptors, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one is unique due to its combination of three different heterocyclic rings, which imparts a distinct set of chemical and biological properties. This structural complexity allows for a wide range of applications and makes it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

3-(4-thiophen-2-yl-1,3-thiazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO2S2/c18-16-11(8-10-4-1-2-5-13(10)19-16)15-17-12(9-21-15)14-6-3-7-20-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXBVDKKHHMUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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